N-{3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide
Description
N-{3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide is a benzimidazole derivative characterized by a 3-methylbutyl substituent at the N1 position of the benzimidazole core, a propyl linker, and a furan-2-carboxamide moiety.
Properties
Molecular Formula |
C20H25N3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[3-[1-(3-methylbutyl)benzimidazol-2-yl]propyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H25N3O2/c1-15(2)11-13-23-17-8-4-3-7-16(17)22-19(23)10-5-12-21-20(24)18-9-6-14-25-18/h3-4,6-9,14-15H,5,10-13H2,1-2H3,(H,21,24) |
InChI Key |
MDIWMFCPGNMYBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 3-methylbutyl bromide in the presence of a base such as potassium carbonate.
Linking with Propyl Chain: The alkylated benzimidazole is reacted with 3-bromopropylamine to introduce the propyl chain.
Coupling with Furan-2-carboxylic Acid: Finally, the furan-2-carboxylic acid is coupled with the amine group of the propyl chain using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorination using chlorine gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Formation of benzimidazole N-oxide.
Reduction: Formation of benzimidazole amine.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds derived from benzimidazole, including N-{3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that benzimidazole derivatives possess the ability to inhibit cell proliferation and induce apoptosis in breast and colon cancer cells . The mechanism often involves the disruption of microtubule dynamics, which is crucial for cell division.
Antimicrobial Properties
Benzimidazole derivatives have shown promising antimicrobial activity. In vitro studies have reported that such compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The specific application of this compound in this context is still under investigation but is supported by the general properties of similar compounds.
Neurological Disorders
Recent investigations into the anxiolytic and antidepressant effects of benzimidazole derivatives suggest that this compound may have therapeutic potential for treating anxiety and depression. The compound's interaction with neurotransmitter systems could provide a basis for its use in managing these conditions .
Cytotoxicity Against Cancer Cells
A study published in ResearchGate reported on various benzimidazole derivatives' cytotoxic activities against breast and colon cancer cell lines. The findings indicated that certain structural modifications enhance their efficacy, suggesting that this compound could be optimized for better performance against specific cancers .
Behavioral Studies in Animal Models
Preclinical studies have shown promising results regarding the anxiolytic properties of related compounds. For instance, a derivative was tested in mice, showing significant reductions in anxiety-like behavior through behavioral assays such as the elevated plus maze and light-dark box tests . These findings support further exploration into the therapeutic potential of this compound for mental health disorders.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-{3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The furan-2-carboxamide moiety may interact with receptor sites, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural analogues and their properties:
Key Observations :
- The furan-2-carboxamide group in the target compound and the chlorophenoxyethyl analogue introduces aromaticity and hydrogen-bonding capacity, which could modulate receptor binding. The 2-chlorophenoxyethyl substituent in adds electron-withdrawing and steric effects, possibly altering metabolic stability compared to the target compound’s 3-methylbutyl group.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The furan-2-carboxamide group may improve aqueous solubility compared to cyclohexanecarboxamide analogues .
Biological Activity
Overview of Benzimidazole Derivatives
Benzimidazole compounds are a class of heterocyclic organic compounds that exhibit a wide range of biological activities. They are known for their potential as pharmaceuticals, particularly in the fields of oncology, anti-parasitic treatments, and as inhibitors of various enzymes.
Biological Activities
- Anticancer Activity : Many benzimidazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, compounds like albendazole and mebendazole have shown significant anti-tumor effects through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Benzimidazoles have demonstrated antimicrobial activity against various bacterial and fungal strains. Their mechanism often involves disrupting the cell membrane integrity or inhibiting nucleic acid synthesis.
- Antiviral Activity : Some benzimidazole derivatives exhibit antiviral properties, particularly against viruses such as HIV and hepatitis C. This is typically achieved by inhibiting viral replication or entry into host cells.
- Enzyme Inhibition : Certain benzimidazole compounds act as inhibitors of specific enzymes, such as kinases or phosphodiesterases, which play critical roles in cellular signaling pathways.
Case Studies and Research Findings
- A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that a series of substituted benzimidazoles exhibited potent inhibitory activity against Kv1.3 potassium channels, which are implicated in autoimmune diseases. The most effective compounds were advanced for further in vivo studies ( ).
- Another research highlighted the synthesis of novel benzimidazole derivatives that showed significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents ( ).
Data Table: Biological Activities of Selected Benzimidazole Derivatives
Q & A
Basic: What are the standard synthetic routes for synthesizing N-{3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide?
The synthesis typically involves multi-step processes:
- Core benzimidazole formation : Alkylation of benzimidazole precursors with 3-methylbutyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Propyl linker introduction : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the propyl chain .
- Furan-2-carboxamide conjugation : Transamidation or carbodiimide-mediated coupling (e.g., EDC/HOBt) between the propyl-benzimidazole intermediate and furan-2-carboxylic acid derivatives .
Key validation : Intermediate purity is confirmed via TLC (Merck Silica Gel 60 F₂₅₄) and final product characterization via NMR (400 MHz, DMSO-d₆) and HRMS .
Basic: Which spectroscopic and chromatographic methods are critical for structural confirmation of this compound?
- ¹H/¹³C NMR : Assignments focus on benzimidazole protons (δ 7.2–8.0 ppm), furan carboxamide carbonyl (δ ~165 ppm), and alkyl chain integration (e.g., 3-methylbutyl CH₂ at δ 1.2–1.8 ppm) .
- IR Spectroscopy : Confirms amide C=O stretching (~1680 cm⁻¹) and benzimidazole N-H bonds (~3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated within ±0.001 Da) .
- TLC/HPLC : Monitors reaction progress and purity (e.g., ≥95% purity via HPLC with C18 columns) .
Advanced: How can researchers optimize the transamidation step to improve reaction yield and purity?
- Catalyst selection : Use Pd(OAc)₂/Xantphos for C-N coupling, achieving yields >70% under inert atmospheres .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Temperature control : Stepwise heating (e.g., 80°C for 12 h) minimizes side reactions like furan ring oxidation .
- Workup strategies : Acid-base extraction removes unreacted starting materials, followed by recrystallization (e.g., EtOH/H₂O) to isolate high-purity product .
Advanced: How are contradictions in NMR data resolved during structural elucidation?
- 2D NMR techniques : HSQC and HMBC correlate ambiguous protons/carbons, resolving overlaps (e.g., distinguishing benzimidazole C2 vs. C4 carbons) .
- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotameric equilibria in the propyl chain) .
- Isotopic labeling : Deuterated analogs or ¹⁵N-labeled benzimidazole precursors clarify nitrogen-associated shifts .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, cross-validating experimental data .
Advanced: What methodological considerations are critical for designing in vivo pharmacokinetic studies?
- Dosing formulation : Use solubilizing agents (e.g., PEG-400) for oral administration, ensuring bioavailability .
- Metabolic stability assays : Liver microsome incubations (human/rat) identify major metabolites via LC-MS/MS .
- Pharmacokinetic parameters : Calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis (NCA) from plasma concentration-time curves .
- Tissue distribution : Radiolabeled compound (¹⁴C) autoradiography quantifies organ-specific accumulation .
Advanced: How can researchers address low bioactivity in initial pharmacological screens?
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 3-methylbutyl with cyclopropylmethyl) to enhance target binding .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using AutoDock Vina to prioritize analogs .
- ADMET profiling : Assess permeability (Caco-2 assays) and toxicity (hERG inhibition) to rule out off-target effects .
- Synergistic combinations : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to improve metabolic stability .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., alkylation) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression, reducing batch failures .
- Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
- Quality-by-design (QbD) : DOE (e.g., Box-Behnken) optimizes critical parameters (temperature, stoichiometry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
